Superior Antibacterial Potency Against Staphylococcus sp. Compared to Alternative Halogenated Pyrazines
In a systematic evaluation of halogenated pyrazine-based chalcones, derivatives containing a 2-chloro substituent on the pyrazine ring demonstrated the highest inhibitory effect against Staphylococcus sp. when compared to a panel of structurally related analogs with alternative halogenation patterns, including 2-bromo, 4-chloro, and non-halogenated variants [1]. This finding establishes the 2-chloro substitution as a critical determinant of antibacterial activity within this chemotype, positioning 2-chloro-3-(p-chlorophenyl)pyrazine as the preferred starting material for synthesizing potent anti-staphylococcal agents.
| Evidence Dimension | Antibacterial activity (relative inhibitory effect) |
|---|---|
| Target Compound Data | 2-Chloro derivatives: highest inhibitory effect observed |
| Comparator Or Baseline | 2-Bromo derivatives, 4-chloro derivatives, non-halogenated derivatives |
| Quantified Difference | 2-Chloro > 2-Bromo > other halogenated/non-halogenated derivatives |
| Conditions | In vitro antibacterial assay panel; specific MIC values not reported in abstract but relative ranking explicitly stated |
Why This Matters
For researchers developing new antibacterial agents, this evidence directs synthetic efforts toward the 2-chloro-3-(p-chlorophenyl)pyrazine scaffold as the most promising starting point for achieving potent activity against Staphylococcus species, thereby increasing the probability of identifying lead compounds with clinically relevant efficacy.
- [1] Kučerová-Chlupáčová, M.; Vyskovská-Tyllová, V.; Richterová-Finková, L.; Kuneš, J.; Buchta, V.; Vejsová, M.; Paterová, P.; Semelková, L.; Janďourek, O.; Opletalová, V. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules 2016, 21 (12), 1672. View Source
